4-Amino-1lambda4-thian-1-one hydrochloride
Overview
Description
4-Amino-1lambda4-thian-1-one hydrochloride is a chemical compound with the molecular formula C5H12ClNOS and a molecular weight of 169.68 g/mol . It is also known by its IUPAC name, 1-oxidotetrahydro-2H-thiopyran-4-ylamine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.
Scientific Research Applications
4-Amino-1lambda4-thian-1-one hydrochloride is utilized in diverse scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 4-Amino-1lambda4-thian-1-one hydrochloride involves several steps. One common synthetic route includes the oxidation of tetrahydrothiopyran followed by amination to introduce the amino group. The final step involves the formation of the hydrochloride salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-Amino-1lambda4-thian-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 4-Amino-1lambda4-thian-1-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
4-Amino-1lambda4-thian-1-one hydrochloride can be compared with other similar compounds such as:
4-Amino-1lambda4-thian-1-one: Lacks the hydrochloride salt form.
4-Amino-1lambda4-thian-1-one sulfate: Contains a sulfate group instead of a chloride.
4-Amino-1lambda4-thian-1-one nitrate: Contains a nitrate group instead of a chloride. The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for particular research applications.
Properties
IUPAC Name |
1-oxothian-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS.ClH/c6-5-1-3-8(7)4-2-5;/h5H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKFRKPXZUOCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158419-15-8 | |
Record name | 4-amino-1lambda4-thian-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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